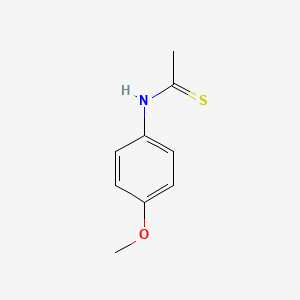
Triethylmethylammonium bromide
Descripción general
Descripción
Triethylmethylammonium bromide is a quaternary ammonium compound with the chemical formula (C2H5)3N(Br)CH3. It is a white crystalline powder with a molecular weight of 196.13 g/mol . This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Safety and Hazards
Triethylmethylammonium bromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .
Relevant Papers One paper discusses the use of this compound for self-assembly to obtain a hybrid compound showing phase transition temperature of 333 K above room temperature .
Análisis Bioquímico
Biochemical Properties
Triethylmethylammonium bromide plays a significant role in biochemical reactions, particularly as an ion-pairing reagent in chromatography. It interacts with enzymes, proteins, and other biomolecules through ionic and hydrophobic interactions. For instance, it can inhibit certain enzymes by binding to their active sites, thereby altering their activity. Additionally, this compound can interact with cell membrane proteins, affecting their function and stability .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate ion channels and transporters, leading to changes in cellular ion homeostasis. This compound has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism. Furthermore, this compound can impact cell proliferation and apoptosis, depending on the concentration and exposure duration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to the active sites of enzymes, leading to competitive or non-competitive inhibition. Additionally, this compound can interact with transcription factors, influencing the transcription of specific genes. These molecular interactions result in alterations in cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate cellular functions without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where specific concentrations of the compound lead to distinct cellular responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it can inhibit enzymes involved in lipid metabolism, leading to changes in lipid profiles within cells. Additionally, this compound can influence the production of reactive oxygen species, impacting cellular redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the cytoplasm and cell membrane, where it exerts its effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and ionic nature .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its role in regulating cellular processes .
Métodos De Preparación
Triethylmethylammonium bromide can be synthesized through the reaction of triethylamine with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Análisis De Reacciones Químicas
Triethylmethylammonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Aplicaciones Científicas De Investigación
Triethylmethylammonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is used in the preparation of certain biological buffers and reagents.
Mecanismo De Acción
The mechanism of action of triethylmethylammonium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction. This is achieved through the formation of ion pairs with the reactants, which can then be transferred across phase boundaries .
Comparación Con Compuestos Similares
Triethylmethylammonium bromide is similar to other quaternary ammonium compounds such as:
- Tetramethylammonium bromide
- Tetraethylammonium bromide
- Tetrabutylammonium bromide
Compared to these compounds, this compound has a unique combination of alkyl groups that provide it with distinct solubility and reactivity properties. This makes it particularly useful in specific applications where other quaternary ammonium compounds may not be as effective .
Propiedades
IUPAC Name |
triethyl(methyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.BrH/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVPDGGTLNKOBZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949778 | |
| Record name | N,N-Diethyl-N-methylethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2700-16-5 | |
| Record name | Ethanaminium, N,N-diethyl-N-methyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2700-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylmethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002700165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-N-methylethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylmethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Triethylmethylammonium bromide useful in fluorine chemistry?
A1: this compound acts as a convenient precursor for synthesizing various fluoridobromate anions. Research demonstrates that reacting this compound with dilute fluorine in solvents like acetonitrile or propionitrile can yield compounds like triethylmethylammonium tetrafluoridobromate(III) []. This method offers a direct fluorination route, contrasting with traditional methods reliant on halogen exchange with BrF3.
Q2: How does this compound play a role in understanding the structure of complex molecules?
A3: Research shows that this compound is a crucial component of Oxyphenonium bromide (OB), an anticholinergic drug [, ]. NMR studies, molecular mechanics, and surface area calculations utilizing this compound as part of the OB structure provide insights into how OB interacts with α-cyclodextrin. These studies reveal the coexistence of two different 1:1 complexes, highlighting the role of this compound in defining the overall conformation and binding behavior of OB [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)
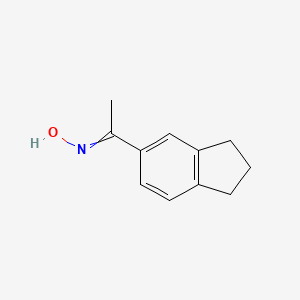
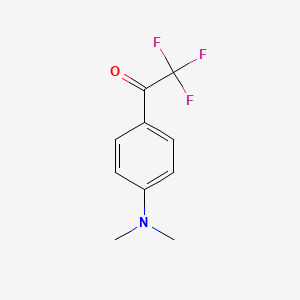

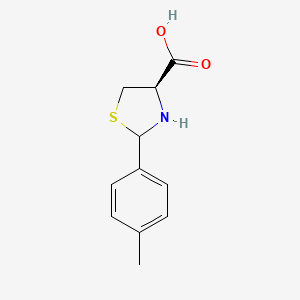


![N-[4-(dimethylamino)phenyl]guanidine](/img/structure/B1305234.png)

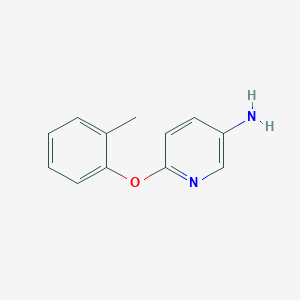
![2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1305240.png)

